An In-Depth Technical Guide to 6-Hydroxyquinazoline-4-carbonitrile: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 6-Hydroxyquinazoline-4-carbonitrile: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic organic compound featuring a quinazoline core substituted with a hydroxyl group at the 6-position and a nitrile group at the 4-position. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to the established broad-spectrum biological activities of the quinazoline scaffold. Derivatives of quinazoline are known to exhibit a range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and the potential pharmacological applications of 6-Hydroxyquinazoline-4-carbonitrile, positioning it as a valuable building block for the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 6-Hydroxyquinazoline-4-carbonitrile is characterized by a fused bicyclic system composed of a benzene ring and a pyrimidine ring. The hydroxyl and nitrile functional groups are key features that influence its chemical reactivity and potential biological interactions.
Molecular Structure:
While specific experimental data for 6-Hydroxyquinazoline-4-carbonitrile is not widely available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 6-Hydroxyquinazoline-4-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₉H₅N₃O | Calculated |
| Molecular Weight | 171.16 g/mol | Calculated |
| CAS Number | 1823902-39-1 | [1][2] |
| Appearance | Predicted: Crystalline solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Inferred |
| pKa | Not available | - |
Synthesis Methodology
A plausible and efficient synthetic route to 6-Hydroxyquinazoline-4-carbonitrile involves the cyclization of an appropriately substituted aminobenzonitrile precursor. The most logical starting material for this synthesis is 2-amino-5-hydroxybenzonitrile. The formation of the quinazoline ring can be achieved through a cyclocondensation reaction with a one-carbon source, such as formamide or a combination of triethyl orthoformate and ammonia.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 2-amino-5-hydroxybenzonitrile.
Caption: Proposed synthesis of 6-Hydroxyquinazoline-4-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of quinazoline derivatives from 2-aminobenzonitriles.[3]
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzonitrile (1 equivalent).
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Add an excess of formamide (e.g., 10-20 equivalents) to the flask. Formamide serves as both a reactant and a solvent.
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Rationale: An excess of formamide drives the reaction towards completion.
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Step 2: Cyclization Reaction
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Heat the reaction mixture to reflux (typically 180-210 °C) with vigorous stirring.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Rationale: The high temperature facilitates the intramolecular cyclization and dehydration steps necessary for the formation of the quinazoline ring.
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Step 3: Work-up and Isolation
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Allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
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Collect the precipitate by vacuum filtration through a Büchner funnel.
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Wash the solid with cold water to remove residual formamide.
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Rationale: The product is expected to be a solid with low solubility in water, allowing for its separation by precipitation.
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Step 4: Purification
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6-Hydroxyquinazoline-4-carbonitrile.
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Rationale: Recrystallization is a standard technique for purifying solid organic compounds.
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Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating hydroxyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the aromatic carbons, the nitrile carbon, and the carbons of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
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C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
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C=N and C=C stretches: Multiple bands in the aromatic region (1400-1600 cm⁻¹).
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (171.16 g/mol ). Fragmentation patterns would likely involve the loss of HCN and CO.
Potential Biological Activities and Applications in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] This suggests that 6-Hydroxyquinazoline-4-carbonitrile could serve as a valuable starting point for the development of new therapeutic agents.
Anticancer Potential
Many quinazoline derivatives have been developed as potent anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
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Epidermal Growth Factor Receptor (EGFR) Inhibition: The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors.[5] The nitrile group at the 4-position of 6-Hydroxyquinazoline-4-carbonitrile could be a key site for modification to introduce the necessary anilino moiety for EGFR binding.
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Poly (ADP-ribose) Polymerase (PARP) Inhibition: Some 4-hydroxyquinazoline derivatives have shown potential as PARP inhibitors.[6] PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms.
Caption: Potential targets of quinazoline derivatives in cancer therapy.
Antimicrobial and Anti-inflammatory Activities
The quinazoline ring system is also found in compounds with demonstrated antimicrobial and anti-inflammatory properties. The specific substitution pattern of 6-Hydroxyquinazoline-4-carbonitrile could be explored for the development of novel agents in these therapeutic areas.
Conclusion
6-Hydroxyquinazoline-4-carbonitrile represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its quinazoline core, coupled with strategically placed hydroxyl and nitrile functional groups, provides a versatile platform for the synthesis of a diverse library of compounds. Further investigation into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to unlock its full therapeutic potential. The insights provided in this guide aim to serve as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
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